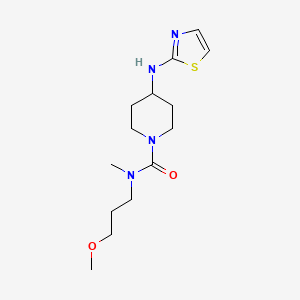![molecular formula C14H13BrFNO3 B6624712 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide](/img/structure/B6624712.png)
2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide, also known as BF-3, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BF-3 is a furan-based compound that belongs to the class of carboxamides. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Wirkmechanismus
The mechanism of action of 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins, including topoisomerase II, histone deacetylase, and cyclooxygenase-2. 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and block cell cycle progression in cancer cells. 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has also been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to its anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and has been shown to exhibit potent biological activity against various cancer cell lines. Additionally, 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has been shown to exhibit low toxicity in non-cancerous cells, making it a potential candidate for further development. However, the limitations of 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide include its limited solubility in water, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions related to 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide. One potential direction is to further explore its anticancer activity and potential use in cancer therapy. Another direction is to investigate its anti-inflammatory and analgesic effects for the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide and its potential use as a diagnostic tool for cancer imaging. Finally, the development of more efficient and cost-effective synthesis methods for 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide may help to facilitate its further research and development.
Synthesemethoden
2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has been synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Sonogashira coupling reaction, and Buchwald-Hartwig amination reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 2-bromo-3-furancarboxylic acid with 2-fluoro-4-methoxyphenylboronic acid in the presence of a palladium catalyst, a base, and a solvent. The Sonogashira coupling reaction involves the reaction of 2-bromo-3-furancarboxylic acid with 2-fluoro-4-methoxyphenylacetylene in the presence of a copper catalyst, a base, and a solvent. The Buchwald-Hartwig amination reaction involves the reaction of 2-bromo-3-furancarboxylic acid with 2-fluoro-4-methoxyphenylamine in the presence of a palladium catalyst, a base, and a solvent.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has been studied for its potential applications in drug discovery and development. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has also been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, 2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide has been studied for its potential use as a diagnostic tool for cancer imaging.
Eigenschaften
IUPAC Name |
2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO3/c1-19-10-3-2-9(12(16)8-10)4-6-17-14(18)11-5-7-20-13(11)15/h2-3,5,7-8H,4,6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLNZNJMJQWWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCNC(=O)C2=C(OC=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-3-[(5-methyl-1,3-thiazol-2-yl)methylamino]benzenesulfonamide](/img/structure/B6624629.png)
![N-[1-(3-methoxyphenyl)-2-methylpropan-2-yl]-1-propan-2-ylpyrazole-4-carboxamide](/img/structure/B6624639.png)

![2-[(6-Ethyl-5-fluoropyrimidin-4-yl)-propan-2-ylamino]ethanol](/img/structure/B6624656.png)
![4-[[(5-Chloropyrimidin-4-yl)-cyclopropylamino]methyl]-2-methoxyphenol](/img/structure/B6624658.png)
![4-[[Cyclopropyl-(6-methylpyrimidin-4-yl)amino]methyl]-2-methoxyphenol](/img/structure/B6624661.png)
![Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate](/img/structure/B6624667.png)
![(6-Methylpyridazin-4-yl)-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B6624668.png)
![N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine](/img/structure/B6624681.png)
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-1-phenylmethanesulfonamide](/img/structure/B6624682.png)
![1-(3-methylphenyl)-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]methanesulfonamide](/img/structure/B6624690.png)
![2-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyrazole-3-sulfonamide](/img/structure/B6624691.png)
![2-methyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyrazole-3-sulfonamide](/img/structure/B6624703.png)
![2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide](/img/structure/B6624711.png)